molecular formula C14H13N3O2 B2746672 2-amino-N'-benzoylbenzohydrazide CAS No. 28864-27-9

2-amino-N'-benzoylbenzohydrazide

Cat. No.: B2746672
CAS No.: 28864-27-9
M. Wt: 255.277
InChI Key: PRFZPINUJVSKGJ-UHFFFAOYSA-N
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Description

2-amino-N’-benzoylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an amino group and a benzoyl group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-benzoylbenzohydrazide typically involves the reaction of anthranilic acid with benzoyl chloride to form anthraniloyl chloride, which is then reacted with hydrazine hydrate to yield the desired hydrazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-amino-N’-benzoylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry principles, such as microwave-assisted synthesis, have also been explored to make the process more eco-friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-benzoylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary, but they often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N’-benzoylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a DNA photocleaver under UV-A light and its potential as a cytotoxic agent set it apart from other similar compounds .

Properties

IUPAC Name

2-amino-N'-benzoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFZPINUJVSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28864-27-9
Record name 1-(2-Aminobenzoyl)-2-benzoylhydrazine
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